3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide
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Overview
Description
3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a phenyl group, a piperazine ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting phenylpiperazine with an appropriate ethoxy compound under controlled conditions.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is achieved by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final step involves the coupling of the sulfonamide derivative with the benzene ring substituted with a phenyl group and a methyl group. This is typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to its structural similarity to other bioactive sulfonamides.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug discovery.
Mechanism of Action
The mechanism of action of 3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethylbenzenesulfonamide: This compound shares structural similarities with 3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide, particularly in the presence of the sulfonamide group and the piperazine ring.
2-methyl-4-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]phenyl}phthalazin-1(2H)-one: This compound also contains a piperazine ring and exhibits similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the sulfonamide and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H27N3O4S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O4S/c1-20-18-23(33(30,31)26-21-8-4-2-5-9-21)12-13-24(20)32-19-25(29)28-16-14-27(15-17-28)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3 |
InChI Key |
IBCULNSPYSWYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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